SC66

Vue d'ensemble

Description

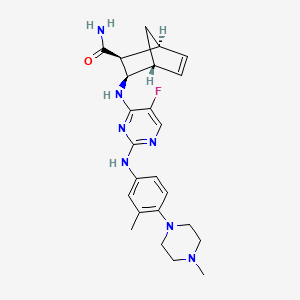

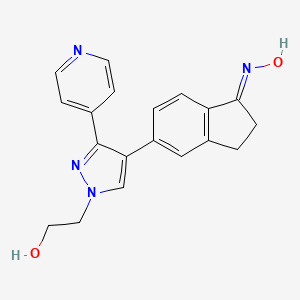

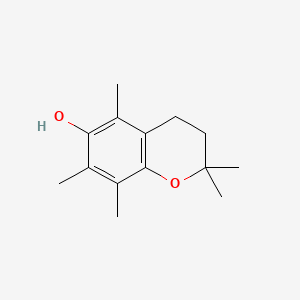

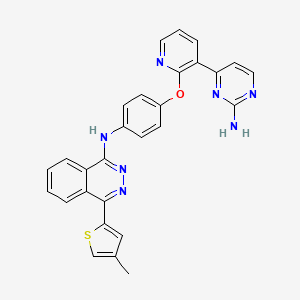

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, also known as 2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is an organic compound with a molecular formula of C15H16N2O. It is a colorless solid that is soluble in common organic solvents such as ethanol, acetone, and ethyl acetate. This compound is of interest in the scientific research community due to its potential applications in in vivo and in vitro studies, its mechanism of action, and its biochemical and physiological effects.

Applications De Recherche Scientifique

Thérapie contre le cancer : Inhibition de la signalisation AKT

SC66 agit comme un inhibiteur allostérique de la protéine AKT, un acteur clé de la survie et de la prolifération des cellules cancéreuses. En empêchant la liaison de PIP3 au domaine PH, this compound inhibe l’activation de AKT . Cette action est cruciale dans la thérapie contre le cancer car elle peut conduire à la suppression de la croissance tumorale et à l’induction de l’apoptose dans les cellules cancéreuses, notamment le glioblastome et le cancer du col de l’utérus .

Effets antiprolifératifs sur le glioblastome

Dans le glioblastome, this compound a montré qu’il réduisait significativement la prolifération cellulaire et induisait un arrêt du cycle cellulaire en phase G0/G1. Il y parvient en régulant à la baisse la voie AKT/β-caténine, qui est essentielle à la survie et à la prolifération des cellules de glioblastome .

Induction de l’apoptose dans les cellules cancéreuses

This compound induit l’apoptose dans diverses lignées de cellules cancéreuses. Le composé y parvient en perturbant les voies de signalisation normales dont dépendent les cellules cancéreuses pour leur survie, comme la voie AKT/β-caténine mentionnée précédemment .

Inhibition de la migration et de l’invasion cellulaires

Le composé aurait supprimé la migration et l’invasion cellulaires induites par la transition épithéliale-mésenchymateuse (TEM), qui sont des processus essentiels à la métastase cancéreuse. Cela suggère un rôle potentiel de this compound dans la prévention de la propagation du cancer .

Ciblage de la mutation E17K de AKT

L’inhibition de AKT par this compound est maintenue même contre la mutation E17K de AKT, pertinente pour le cancer, qui est résistante aux actions des inhibiteurs de PIP3K. Cela met en évidence le potentiel de this compound comme traitement des cancers présentant cette mutation spécifique .

Perturbation de la signalisation mTOR et de l’absorption du glucose

This compound s’est avéré perturber la signalisation mTOR et l’absorption du glucose dans les cellules cancéreuses du col de l’utérus. Cette perturbation est significative car de nombreuses cellules cancéreuses présentent une absorption et un métabolisme accrus du glucose, un phénomène connu sous le nom d’effet Warburg .

Mécanisme D'action

Target of Action

SC66, also known as (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone, is primarily an inhibitor of the protein kinase Akt . Akt, also known as Protein Kinase B (PKB), plays a crucial role in cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

This compound interacts with Akt in a unique way. It is an allosteric inhibitor that interferes with the Pleckstrin Homology (PH) domain’s binding to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to Akt ubiquitination and subsequent deactivation . This interaction results in a reduction in both total and phospho-Akt levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Akt/β-catenin signaling pathway . By inhibiting Akt, this compound impacts downstream effectors of the Akt pathway, including the mammalian target of rapamycin (mTOR), GSK-3β, and Bax . The inhibition of Akt leads to the activation of GSK-3β, which directly interacts with Bax, leading to Bax oligomerization and activation . This process ultimately leads to apoptosis, a form of programmed cell death .

Pharmacokinetics

ADME properties can be predicted using various computational tools , but experimental validation is necessary for accurate information.

Result of Action

This compound has been shown to have significant antitumor effects in various cancer cell lines. It inhibits cell viability, proliferation, migration, and invasion, and induces apoptosis . For instance, in bladder cancer cells, this compound was found to inhibit the Epithelial-Mesenchymal Transition (EMT) process, a key step in cancer metastasis . In hepatocellular carcinoma cells, this compound led to a reduction in colony formation .

Activité Biologique

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone has been shown to have a variety of biological activities. In vitro studies have demonstrated that the compound can modulate the activity of enzymes involved in signal transduction pathways, as well as act as a prodrug for other compounds. In vivo studies have shown that the compound can act as a substrate for other enzymes, as well as modulate the activity of enzymes involved in the metabolism of drugs and other compounds.

Biochemical and Physiological Effects

(2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can modulate the activity of enzymes involved in signal transduction pathways, as well as act as a prodrug for other compounds. In vivo studies have shown that the compound can act as a substrate for other enzymes, as well as modulate the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, the compound has been shown to have an anti-inflammatory effect, as well as an effect on the immune system.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone in laboratory experiments include its low cost, its availability in a variety of forms, and its relatively low toxicity. The main limitation of using this compound in laboratory experiments is its lack of specificity, which can lead to unpredictable results. Additionally, the compound is not easily synthesized in large quantities, so it may not be suitable for high-throughput experiments.

Orientations Futures

The potential future directions for research on (2E,6E)-2,6-bis(pyridin-4-ylmethylene)cyclohexanone(pyridin-4-ylmethylene)cyclohexanone include further investigation of its mechanism of action, its biochemical and physiological effects, its pharmacodynamics, and its potential therapeutic applications. Additionally, further research could be conducted on the compound’s potential to act as a prodrug for other compounds, its ability to modulate the activity of enzymes involved in signal transduction pathways, and its potential to act as a substrate for other enzymes. Finally, further research could be conducted on the compound’s potential to act as an anti-inflammatory agent, as well as its potential to modulate the activity of enzymes involved in the metabolism of drugs and other compounds.

Propriétés

IUPAC Name |

(2E,6E)-2,6-bis(pyridin-4-ylmethylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O/c21-18-16(12-14-4-8-19-9-5-14)2-1-3-17(18)13-15-6-10-20-11-7-15/h4-13H,1-3H2/b16-12+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVVJSKZRBZHAV-UNZYHPAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=NC=C2)C(=O)C(=CC3=CC=NC=C3)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=NC=C2)/C(=O)/C(=C/C3=CC=NC=C3)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

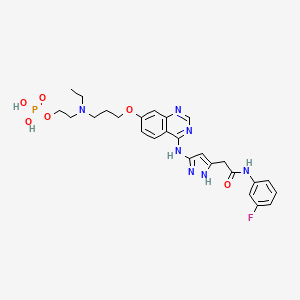

![2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-1H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B1683943.png)